molecular formula C9H9NO2 B1378290 [5-(Furan-2-yl)furan-2-yl]methanamine CAS No. 1421603-73-7

[5-(Furan-2-yl)furan-2-yl]methanamine

Cat. No.: B1378290
CAS No.: 1421603-73-7
M. Wt: 163.17 g/mol
InChI Key: MORCKEYIAFEMQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method includes the use of [2,2’-bifuran]-5-carbaldehyde, which undergoes reductive amination with ammonia or primary amines under catalytic hydrogenation conditions . The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)furan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.

    Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled conditions.

Major Products Formed

    Oxidation: Furan carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

[5-(Furan-2-yl)furan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Furan-2-yl)furan-2-yl]methanamine is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with specific chemical and biological activities .

Properties

IUPAC Name

[5-(furan-2-yl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORCKEYIAFEMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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